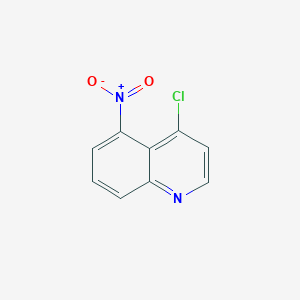![molecular formula C8H7N3O B1354610 1H-Pyrrolo[2,3-b]pyridine-3-carboxamide CAS No. 74420-16-9](/img/structure/B1354610.png)
1H-Pyrrolo[2,3-b]pyridine-3-carboxamide
Descripción general
Descripción
1H-Pyrrolo[2,3-b]pyridine-3-carboxamide is a heterocyclic compound . It has been used in the design and synthesis of derivatives that act as potent inhibitors of the fibroblast growth factor receptor (FGFR) . This receptor plays a crucial role in various types of tumors, making it an attractive target for cancer therapy .
Synthesis Analysis
The synthesis of 1H-Pyrrolo[2,3-b]pyridine derivatives involves the introduction of a group that can provide a hydrogen bond acceptor of suitable size into the 5-position of the 1H-Pyrrolo[2,3-b]pyridine ring. This is done to form a hydrogen bond with G485, which improves the activity . A series of these derivatives have been synthesized and confirmed by FT-IR, 1H NMR, 13C NMR, 19F NMR, MS, and elemental analysis .Molecular Structure Analysis
The molecular structure of 1H-Pyrrolo[2,3-b]pyridine-3-carboxamide consists of a pyrrolopyridine core. The 5-position of the 1H-Pyrrolo[2,3-b]pyridine is close to G485, which is why a group that can provide a hydrogen bond acceptor of suitable size is introduced into this position .Chemical Reactions Analysis
The 1H-Pyrrolo[2,3-b]pyridine derivatives undergo various chemical reactions. For instance, they have been found to undergo nitration, nitrosation, bromination, iodination, and reaction with Mannich bases predominantly at the 3-position .Physical And Chemical Properties Analysis
The physical and chemical properties of 1H-Pyrrolo[2,3-b]pyridine-3-carboxamide derivatives can be confirmed by various methods such as FT-IR, 1H NMR, 13C NMR, 19F NMR, MS, and elemental analysis .Aplicaciones Científicas De Investigación
Phosphodiesterase 4B (PDE4B) Inhibitors
1H-Pyrrolo[2,3-b]pyridine-3-carboxamide derivatives have been synthesized and evaluated as selective and potent Phosphodiesterase 4B (PDE4B) inhibitors. These compounds, such as Compound 11h, have shown significant inhibition of TNF-α release from macrophages in response to pro-inflammatory stimuli, suggesting potential applications in treating CNS diseases (Vadukoot et al., 2020).
Allosteric mGluR5 Antagonists
The 1H-pyrrolo[2,3-c]pyridine-7-carboxamides series represents a new class of allosteric mGluR5 antagonists. By varying substituents on the heterocyclic scaffold, researchers improved the physico-chemical parameters to optimize aqueous solubility while retaining high in vitro potency, indicating potential for further pharmaceutical development (Koller et al., 2012).
ACC1 Inhibitors
1H-Pyrrolo[3,2-b]pyridine-3-carboxamide derivatives have been identified as potent ACC1 inhibitors. A notable example, the 1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative, has demonstrated potent ACC1 inhibition and cellular potency. This suggests its potential as a research tool and therapeutic agent for cancer and fatty acid-related diseases (Mizojiri et al., 2019).
Functional Materials and Agrochemicals
Studies on the functionalization of 1H-pyrrolo[2,3-b]pyridine have led to the development of new compounds for potential use in functional materials and agrochemicals. These include derivatives with amino groups introduced onto the 6-position of the compound, showing high fungicidal activity (Minakata et al., 1992).
c-Met Inhibitors
Phenylpyrimidine-carboxamide derivatives bearing the 1H-pyrrolo[2,3-b]pyridine moiety have been synthesized and evaluated as c-Met inhibitors. These compounds have shown excellent cytotoxicity activity and selectivity against various cancer cell lines, suggesting their potential as therapeutic agents (Zhu et al., 2016).
Synthesis Methodologies
Research has also focused on developing novel synthetic routes and methodologies involving 1H-pyrrolo[2,3-b]pyridines. This includes methods for preparing various substituted derivatives and studying their properties, which is crucial for pharmaceutical and material science applications (Herbert & Wibberley, 1969).
Direcciones Futuras
The research on 1H-Pyrrolo[2,3-b]pyridine-3-carboxamide and its derivatives is ongoing, with a focus on developing them as FGFR inhibitors for cancer therapy . These compounds are also being studied as novel immunomodulators targeting JAK3 for use in treating immune diseases such as organ transplantation . Furthermore, they are being investigated as FLT3 inhibitors for the treatment of acute myeloid leukemia .
Propiedades
IUPAC Name |
1H-pyrrolo[2,3-b]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-7(12)6-4-11-8-5(6)2-1-3-10-8/h1-4H,(H2,9,12)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZYCDBHEULOFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2C(=O)N)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50505535 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50505535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrrolo[2,3-b]pyridine-3-carboxamide | |
CAS RN |
74420-16-9 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74420-16-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50505535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-pyrrolo[2,3-b]pyridine-3-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

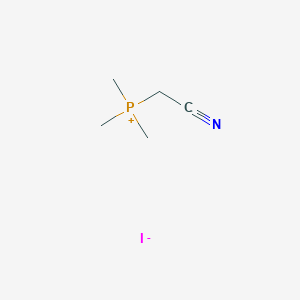
![Ethanone, 1-[3-(heptyloxy)phenyl]-](/img/structure/B1354533.png)
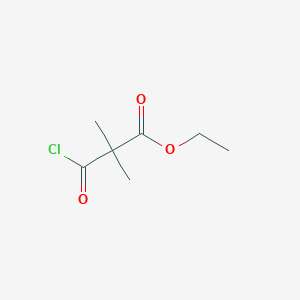



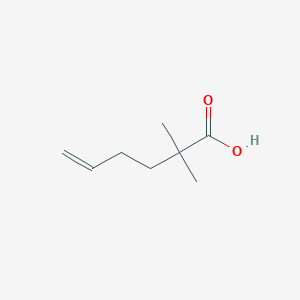
![2,2-Dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1354551.png)
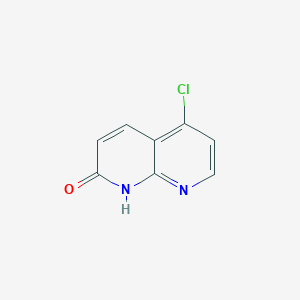
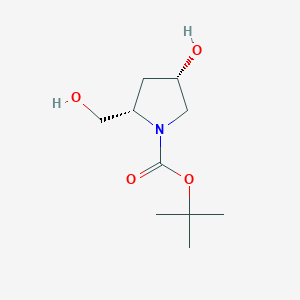

![5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one hydrochloride](/img/structure/B1354557.png)
![Ethyl 3-chloro-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate](/img/structure/B1354558.png)
